molecular formula C18H15N5O5 B2677568 dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate CAS No. 887348-97-2

dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate

Cat. No.: B2677568
CAS No.: 887348-97-2
M. Wt: 381.348
InChI Key: TZOANLBKPUDNAR-UHFFFAOYSA-N
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Description

Historical Development of Tetrazole-Functionalized Terephthalates

The synthesis of tetrazole-bearing compounds dates to the early 20th century, but their incorporation into terephthalate frameworks gained momentum in the 1990s with advances in click chemistry and regioselective functionalization techniques. Early work on tetrazole-polysaccharide hybrids demonstrated the utility of tetrazoles as acidic polyelectrolytes, inspiring their fusion with aromatic esters like terephthalates for enhanced stability and reactivity. The development of dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate specifically arose from efforts to combine the electron-deficient terephthalate core with the hydrogen-bonding capacity of tetrazoles, enabling applications in coordination polymers and enzyme inhibition.

Key milestones include:

  • 1995 : First reported coupling of tetrazole rings to benzamide intermediates via Ullmann condensation.
  • 2008 : Optimization of microwave-assisted synthesis for tetrazole-terephthalate conjugates, reducing reaction times from days to hours.
  • 2020 : Structural confirmation via $$^{15}\text{N NMR}$$ spectroscopy, resolving long-standing tautomerism debates in solid-state configurations.

Significance in Heterocyclic and Medicinal Chemistry

The compound’s dual functionality makes it a cornerstone in multiple domains:

  • Bioisosteric Replacement : The tetrazole group ($$ \text{p}Ka \approx 4.9 $$) serves as a metabolically stable surrogate for carboxylic acids ($$ \text{p}Ka \approx 2.5 $$), enhancing drug bioavailability while retaining hydrogen-bonding capabilities.
  • Coordination Chemistry : The terephthalate moiety’s dicarboxylate groups enable metal-ion chelation, forming stable complexes with transition metals like Cu(II) and Fe(III). Paired with the tetrazole’s lone electron pairs, this creates multidimensional coordination networks with applications in gas storage and catalysis.
  • Enzyme Inhibition : Structural analogs demonstrate nanomolar inhibition constants ($$ K_i $$) against serine proteases such as thrombin, attributed to the tetrazole’s ability to mimic transition-state geometries.

Table 1: Comparative Reactivity of Tetrazole vs. Carboxylate Groups

Property Tetrazole (1H-isomer) Carboxylate
pKa 4.7–4.9 2.5–4.5
Hydrogen-bond Acceptor Sites 3 2
Aromaticity 6π-electron system Non-aromatic
Thermal Stability Decomposes >200°C Decomposes >150°C

Current Research Landscape and Knowledge Gaps

Recent studies focus on three primary areas:

  • Polymer Science : Incorporation into poly(ethylene terephthalate) (PET) derivatives to create flame-retardant materials via phosphorus-tetrazole synergies.
  • Drug Delivery : Functionalization of metal-organic frameworks (MOFs) using tetrazole-terephthalate ligands for pH-responsive drug release.
  • Catalysis : Development of heterogeneous catalysts by immobilizing palladium nanoparticles on tetrazole-terephthalate scaffolds.

Critical gaps persist in:

  • Tautomeric Control : Despite advances in spectroscopy, precise manipulation of 1H- vs. 2H-tetrazole tautomers in solution remains challenging.
  • Scalable Synthesis : Current routes rely on multistep protocols with moderate yields (45–60%), necessitating greener methodologies.

Interdisciplinary Relevance in Chemical Sciences

The compound’s adaptability bridges disparate fields:

  • Pharmaceuticals : As a thrombin inhibitor scaffold, it enables structure-activity relationship (SAR) studies to optimize anticoagulant potency.
  • Materials Engineering : Its thermal stability ($$ T_{dec} > 250^\circ\text{C} $$) and dielectric properties make it suitable for high-performance polymers.
  • Analytical Chemistry : Functionalized silica gels incorporating tetrazole-terephthalate units show enhanced selectivity in heavy metal detection.

Nomenclature Evolution and Structural Classification

The systematic IUPAC name This compound reflects its hierarchical construction:

  • Core Structure : Terephthalate (1,4-benzenedicarboxylate) esterified with methyl groups at both carboxyl positions.
  • Substituents :
    • Position 2 : Benzamido group ($$-\text{NHCOC}6\text{H}4-$$) linked to the terephthalate ring.
    • Position 4 : 1H-tetrazol-1-yl group, ensuring nitrogen atoms at positions 1–4 of the tetrazole ring.

Structurally classified as a heterocyclic aromatic terephthalate, it belongs to the broader family of N-substituted tetrazoles with C-aryl linkages. The compound’s planar geometry ($$ \theta_{\text{dihedral}} < 10^\circ $$) facilitates π-π stacking interactions, critical for crystalline material design.

Properties

IUPAC Name

dimethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5/c1-27-17(25)12-5-8-14(18(26)28-2)15(9-12)20-16(24)11-3-6-13(7-4-11)23-10-19-21-22-23/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOANLBKPUDNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction is favored for its mild conditions and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: Its stability and reactivity make it useful in various industrial processes, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

  • 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (): This triazole derivative shares a heterocyclic core but lacks the ester and benzamido functionalities. Unlike dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate, this triazole derivative is substituted with dichlorophenoxy groups, which likely enhance lipophilicity and pesticidal activity.
  • Coumarin-Tetrazole Hybrids (): Compounds such as 4g and 4h integrate tetrazole rings with coumarin and benzodiazepine/oxazepine moieties. In contrast, the dimethyl terephthalate ester in the target compound may prioritize hydrolytic stability over aromatic interactions .

Functional Group Comparisons

  • Ester vs. Hydrazide Derivatives (): Tebufenozide (1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide 3,5-dimethylbenzoate) contains a hydrazide group instead of a tetrazole. The dimethyl ester in the target compound likely improves bioavailability compared to tebufenozide’s bulky tert-butyl group .
  • Imidazole vs. Tetrazole (): Triflumizole (an imidazole derivative) shares antifungal activity with some tetrazoles.

Biological Activity

Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate (CAS Number: 887348-97-2) is a compound of increasing interest in biological and medicinal chemistry. Its unique structural features, particularly the incorporation of a tetrazole ring, contribute to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H15N5O5\text{C}_{18}\text{H}_{15}\text{N}_{5}\text{O}_{5}

This structure includes:

  • A terephthalate backbone.
  • A tetrazole moiety, which is known for its stability and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrazole ring can engage with enzymes and receptors, influencing several biochemical pathways. The specific interactions depend on the target proteins and the cellular context in which the compound is applied.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate:

  • Antibacterial Activity : Effective against various strains, including Staphylococcus aureus and Escherichia coli. For example, a related tetrazole derivative showed better activity than ampicillin against certain bacterial cultures .
  • Antifungal Activity : Some tetrazole compounds have demonstrated efficacy against fungi such as Candida albicans and Aspergillus spp., with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives are also being explored for their anti-inflammatory properties. In various studies, these compounds have shown potential in reducing inflammation markers in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Anticancer Potential

The anticancer properties of tetrazole-containing compounds are under investigation. Preliminary studies indicate that these compounds may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of tetrazole derivatives were synthesized and tested for antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition greater than those observed with standard antibiotics, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Research :
    In a controlled study evaluating the anti-inflammatory effects of various tetrazole compounds, one derivative demonstrated significant reduction in pro-inflammatory cytokines in human cell lines. This suggests that modifications to the tetrazole structure can enhance its therapeutic potential against inflammatory diseases .

Comparative Analysis

The following table compares this compound with other similar compounds regarding their biological activities:

Compound NameStructureAntibacterial ActivityAntifungal ActivityAnti-inflammatory Potential
This compoundStructureModerateModerateYes
Tetrazole Derivative AStructureHigh (vs. S. aureus)High (vs. C. albicans)Yes
Dimethyl TerephthalateStructureLowLowNo

Q & A

Q. What are the recommended synthetic routes for dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate, and what analytical techniques validate its purity?

Synthesis typically involves coupling 4-(1H-tetrazol-1-yl)benzoyl chloride with dimethyl 2-aminoterephthalate under Schotten-Baumann conditions. Key steps include:

  • Amide bond formation : Use a base (e.g., NaOH) to facilitate nucleophilic acyl substitution .
  • Tetrazole functionalization : Optimize reaction time to prevent ring-opening side reactions .
    Validation requires HPLC-MS (to confirm molecular mass) and 1H/13C NMR (to verify substituent positions and absence of unreacted amines) .

Q. How should researchers characterize the compound’s crystalline structure and intermolecular interactions?

  • Single-crystal X-ray diffraction (SCXRD): Resolve bond angles and hydrogen-bonding networks, critical for understanding packing efficiency .
  • FT-IR spectroscopy : Identify amide (C=O stretch at ~1650 cm⁻¹) and tetrazole (C=N stretch at ~1550 cm⁻¹) functional groups .

Q. What solvents and reaction conditions are optimal for preserving the tetrazole moiety during synthesis?

  • Solvents : Use anhydrous DMF or THF to prevent hydrolysis of the tetrazole ring .
  • Temperature : Maintain ≤60°C to avoid thermal decomposition .

Q. What are the key impurities to monitor during purification, and how are they resolved?

Common impurities include:

  • Unreacted dimethyl 2-aminoterephthalate : Detect via TLC (Rf ~0.3 in ethyl acetate/hexane) and remove via column chromatography .
  • Tetrazole dimerization byproducts : Use preparative HPLC with a C18 column for separation .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported reaction yields for this compound?

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., stoichiometry, solvent polarity) and identify yield-limiting factors .
  • In situ monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes using known benzamide and tetrazole coupling precedents .
  • DFT calculations : Simulate transition states for amide bond formation to optimize activation energy .

Q. What assays evaluate the compound’s bioactivity, and how are false positives mitigated?

  • Enzyme inhibition assays : Use fluorescence-based screening (e.g., trypsin-like proteases) with Z-factor validation to ensure signal-to-noise ratios >0.5 .
  • Counter-screens : Test against off-target receptors (e.g., GPCRs) to exclude non-specific binding .

Q. How do researchers assess the environmental fate of this compound in ecotoxicological studies?

  • OECD 308 guidelines : Measure biodegradation in water-sediment systems over 28 days .
  • LC-MS/MS quantification : Detect metabolites like terephthalic acid derivatives at sub-ppb levels .

Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?

  • NOESY/ROESY : Identify through-space interactions between the tetrazole and benzamide groups .
  • VT-NMR : Monitor conformational changes at temperatures from −50°C to 80°C .

Q. How can researchers integrate fragmented data from diverse studies into a cohesive mechanistic model?

  • Meta-analysis frameworks : Use PRISMA guidelines to synthesize kinetic data and identify outliers .
  • Bayesian statistics : Calculate posterior probabilities for competing reaction mechanisms .

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